![molecular formula C27H25N5O3S B2797886 N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-13-4](/img/no-structure.png)
N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inotropic Effects in Cardiac Function
Research on compounds structurally related to N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has explored their potential inotropic effects on cardiac function. Studies involving derivatives of [1,2,4]triazolo[4,3-a]quinazoline, such as PHR0007, demonstrated significant positive inotropic activity in isolated rabbit heart preparations. These compounds were found to increase atrial pulse pressure and stroke volume, suggesting a potential application in the treatment of heart conditions requiring enhanced cardiac output. The mechanism of action appears to involve the PDE-cAMP-PKA signaling pathway, highlighting the role of these compounds in modulating cardiac contractility (Lan, Piao, & Cui, 2009).
Anticancer Activity
The triazoloquinazolinone derivatives have also been investigated for their anticancer properties. A series of compounds including 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their efficacy against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, particularly against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural features of these compounds, including the triazoloquinazoline core, contribute to their activity, suggesting a promising area for the development of new therapeutic options for cancer treatment (Reddy et al., 2015).
Synthesis and Chemical Characterization
Efforts to synthesize and characterize novel [1,2,4]triazolo[4,3-a]quinazoline derivatives have provided valuable insights into their chemical properties and potential applications. These include the development of efficient synthetic routes, understanding their physicochemical properties, and evaluating their biological activities. The structural versatility of these compounds allows for the exploration of a wide range of biological activities, making them a valuable subject for ongoing research in medicinal chemistry (El‐Hiti, 1997).
Quality Control and Pharmaceutical Development
The development of quality control methods for compounds such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one underscores the importance of ensuring the purity and efficacy of potential pharmaceutical agents. These methods are crucial for advancing the lead compounds through the drug development pipeline, ensuring their safety, and determining their suitability for further in-depth studies and potential therapeutic use (Danylchenko et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid in methanol with the addition of pyridine as a catalyst to form the intermediate N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(3-methoxybenzyl)-2-((5-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether with the addition of pyridine as a catalyst to form N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: Purification of the final product by recrystallization from a suitable solvent and characterization by spectroscopic techniques.", "Step 5: Formation of the hydrochloride salt of the final product by treatment with hydrochloric acid in methanol followed by neutralization with sodium hydroxide." ] } | |
CAS RN |
1111039-13-4 |
Product Name |
N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
Molecular Formula |
C27H25N5O3S |
Molecular Weight |
499.59 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.